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dctB protein

structural biology sensor kinase architecture C4-dicarboxylate sensing

Researchers requiring authentic DctB for two-component signaling face limited options-generic sensor kinases cannot substitute due to DctB's unique dual-tandem PAS domain architecture. This recombinant S. meliloti DctB is the only C4-dicarboxylate sensor kinase with solved crystal structures of both apo (PDB: 3E4Q) and succinate-bound states (PDB: 3E4O). • Validated autophosphorylation & phosphotransfer to DctD-robust positive control for kinase assays. • Essential for bacteroid metabolism & symbiosis studies; dctB mutants show reduced nitrogen fixation. • Lyophilized powder, ≥90% purity (SDS-PAGE), custom His-tag options.

Molecular Formula C88H139N25O26
Molecular Weight 0
CAS No. 147953-37-5
Cat. No. B1177851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedctB protein
CAS147953-37-5
SynonymsdctB protein
Molecular FormulaC88H139N25O26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dctB Protein: Overview


The dctB protein (CAS 147953-37-5) is a C4-dicarboxylate transport sensor histidine kinase from Sinorhizobium meliloti (formerly Rhizobium meliloti), constituting the sensor component of the DctB/DctD two-component regulatory system [1]. As a membrane-associated protein, it autophosphorylates a conserved histidine residue upon ligand binding and transfers the phosphate to the response regulator DctD, thereby activating transcription of the dctA permease gene [2]. The protein's structural and functional characterization is supported by crystal structures at resolutions down to 2.3 Å for the ligand-bound state (PDB: 3E4O) and 2.75 Å for the apo state (PDB: 3E4Q) [3].

Structural biology of sensor kinases: crystal structures available for apo and ligand-bound states
Signal transduction reconstitution: autophosphorylation and phosphotransfer to DctD confirmed
C4-dicarboxylate ligand-response studies: specific induction by succinate and related C4 compounds

Why dctB Protein Cannot Be Substituted


Substitution of dctB with other C4-dicarboxylate sensor kinases—such as DcuS from Escherichia coli or CitA family members—is not functionally equivalent due to fundamental architectural and specificity differences. DctB possesses a uniquely large periplasmic sensor domain of ~270-280 amino acids, nearly twice that of DcuS [1], and employs a distinctive two-tandem PAS domain structure absent in CitA and DcuS [2]. Moreover, DctB is the first identified two-component system specifically dedicated to C4-dicarboxylate sensing in rhizobia, while other sensors exhibit different ligand specificities or require auxiliary proteins for function [3]. These structural and mechanistic divergences preclude simple replacement in assays requiring authentic DctB signaling or structural biology studies.

Domain architecture

DctB possesses a uniquely large dual-tandem PAS domain; DcuS and CitA lack this architecture, which may shift ligand-binding geometry.

Functional primacy

DctB is the archetypal C4-dicarboxylate sensor in symbiotic rhizobia; other sensors may differ in ligand specificity or require auxiliary components.

Signaling fidelity

Without DctA, DctB signaling becomes promiscuous; DcuS or CitA may not reproduce the same DctA-dependent specificity in reconstitution assays.

dctB Protein Differentiation Evidence


Periplasmic Sensor Domain Size Difference

The periplasmic sensor domain of DctB comprises approximately 270-280 amino acid residues, which is almost twice the size of the DcuS sensor domain (~140 amino acids) [1]. This substantial size difference reflects a distinct modular organization and has implications for ligand-binding geometry and signal transduction mechanisms.

Domain size difference
Head-to-head
~2-fold larger periplasmic domain (DctB ~270–280 aa vs DcuS ~140 aa)
Supports exclusive use for DctB-specific structural studies; DcuS constructs may not recapitulate binding geometry.
Crystallographic validation (PDB: 3E4O, 3E4Q)
structural biology sensor kinase architecture C4-dicarboxylate sensing

Unique Dual-Tandem PAS Domain Architecture

Unlike the structurally characterized CitA family carboxylate sensor proteins CitA and DcuS, the DctB periplasmic sensor domain consists of two tandem Per-Arnt-Sim (PAS) domains and one N-terminal helical region [1]. Only the membrane-distal PAS domain binds ligands, while the proximal PAS domain remains empty, creating a unique stereochemical environment for C4-dicarboxylate perception [1].

Tandem PAS architecture
Head-to-head
DctB: two tandem PAS domains + N-helix; CitA/DcuS: single PDC fold
Mandates authentic DctB for ligand-pocket targeting studies; CitA/DcuS structures are not valid models.
Based on crystal structures PDB: 3E4O, 3E4Q
structural biology PAS domain histidine kinase

First-Identified C4-Dicarboxylate Two-Component System

The DctB-DctD system is the first identified two-component system specifically dedicated to C4-dicarboxylate sensing [1]. While other systems (e.g., DcuS-DcuR) also respond to C4-dicarboxylates, DctB-DctD is the archetypal and most extensively characterized system in the symbiotic nitrogen-fixing bacterium Sinorhizobium meliloti, with well-defined roles in dctA expression and symbiotic nitrogen fixation [2].

Research precedent
Class-level
First-identified TCS for C4-dicarboxylate sensing in rhizobia
Provides extensive literature precedent; supports selection as a well-characterized model system.
Not quantifiable; based on genomic and functional characterization
two-component system C4-dicarboxylate transport rhizobia

Autophosphorylation Activity Confirmed

The purified DctB sensor protein exhibits autophosphorylation activity in vitro and can subsequently phosphorylate its cognate response regulator DctD [1]. Truncation studies revealed that the cytoplasmic domain alone (DctB4G, comprising 446 C-terminal amino acids) displays strong autophosphorylation activity, confirming the modular nature of the kinase function [2].

Autophosphorylation assay
Supporting evidence
Full-length DctB and 446-aa cytoplasmic domain show strong autophosphorylation; phosphotransfer to DctD confirmed
Validates functional integrity of recombinant DctB for in vitro phosphorelay studies.
In vitro kinase assays; functional activity may vary with preparation
kinase assay autophosphorylation two-component signaling

Signaling Specificity Modulation by DctA

In the absence of the transporter DctA, DctB exhibits broader ligand specificity and becomes promiscuous in signal detection, leading to improper cross-talk with heterologous operons [1]. Co-expression of DctA restores signaling specificity and attenuates cross-talk, demonstrating that DctA is a critical modulator of DctB-DctD fidelity [1].

DctA modulation
Supporting evidence
DctB alone: promiscuous signaling; DctB+DctA: restricted specificity, minimal cross-talk
DctA co-expression is critical for physiologically relevant DctB signaling fidelity.
Based on transcriptional fusion assays in Rhizobium
signal transduction specificity cross-talk

Ligand Discrimination: C4 vs C3 Dicarboxylates

C4-dicarboxylates such as succinate are well-known inducers of the DctB-DctD system, whereas the C3-dicarboxylate malonate does not induce the Dct system in vivo [1]. This ligand discrimination is consistent with the structural observation that the DctB sensor domain specifically accommodates C4-dicarboxylates in its membrane-distal PAS domain binding pocket [1].

C4 ligand specificity
Class-level
Induced by C4-dicarboxylates (succinate); not induced by malonate (C3)
Confirms DctB is not a promiscuous dicarboxylate sensor; malonate will not activate the system.
Crystallographic ligand-binding pocket consistent with specificity
ligand specificity C4-dicarboxylate sensor kinase

dctB Protein Application Scenarios


Structural Biology of Sensor Kinases

DctB is the only C4-dicarboxylate sensor kinase with experimentally determined crystal structures of both apo and ligand-bound states (PDB: 3E4Q, 3E4O), making it indispensable for structural studies of PAS-domain-mediated ligand perception [1]. Its unique dual-tandem PAS architecture provides a model system for understanding conformational changes upon succinate binding [1].

In Vitro Reconstitution of Phosphorelay

The validated autophosphorylation activity of purified DctB and its specific phosphotransfer to DctD [1] make this protein pair a robust positive control for in vitro kinase assays and for studying specificity determinants in two-component signaling pathways [2].

Symbiotic Nitrogen Fixation Research

As the primary sensor controlling C4-dicarboxylate uptake in nitrogen-fixing rhizobia, DctB is essential for studies of bacteroid metabolism and symbiosis. dctB mutants exhibit reduced nitrogen-fixing activity and altered symbiotic efficiency [1], and the system is a key target for engineering improved rhizobial inoculants [2].

Comparative Genomics and Evolution

DctB serves as the archetypal member of the DctB family of histidine kinases (PIRSF036431), which are found across proteobacteria [1]. Its well-characterized function and structure provide a reference for annotating and predicting the function of uncharacterized sensor kinase homologs in newly sequenced bacterial genomes [2].

Application
Selection Property
Validation Focus
Structural Biology of Sensor Kinases
Dual-tandem PAS domain architecture
Conformational change analysis upon C4-dicarboxylate binding
In Vitro Reconstitution of Phosphorelay
Autophosphorylation and phosphotransfer activity
Kinase assay fidelity and phosphotransfer specificity
Symbiotic Nitrogen Fixation Research
C4-dicarboxylate sensing in rhizobia
dctA expression and symbiotic efficiency endpoints
Comparative Genomics and Evolution
Archetypal DctB family histidine kinase
Sequence homology-based function prediction
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